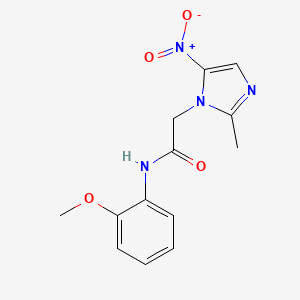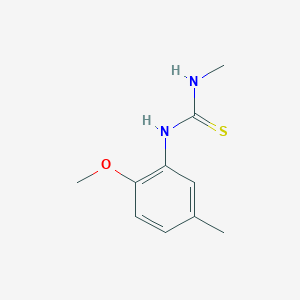![molecular formula C15H21NO2 B5806336 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine, also known as MPP or MPP+ is a chemical compound that has been widely used in scientific research due to its ability to selectively damage dopaminergic neurons.
作用机制
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is a mitochondrial toxin that enters dopaminergic neurons through the dopamine transporter. Once inside the neuron, 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is metabolized into 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine+ by the enzyme monoamine oxidase-B (MAO-B). 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine+ then accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the selective death of dopaminergic neurons.
Biochemical and Physiological Effects:
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine selectively damages dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This results in the characteristic symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine also causes oxidative stress, which can lead to cell death in other types of neurons and in non-neuronal cells.
实验室实验的优点和局限性
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is a useful tool for studying Parkinson's disease because it selectively damages dopaminergic neurons, which are the neurons that degenerate in the disease. This allows researchers to create animal models of Parkinson's disease that closely mimic the human disease. However, 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine has limitations as a research tool because it is a highly toxic compound that requires careful handling and disposal.
未来方向
There are many future directions for 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine research. One area of interest is developing new animal models of Parkinson's disease that more closely mimic the human disease. Another area of interest is developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease. 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine research could also be used to study other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine research could be used to study the role of oxidative stress in aging and age-related diseases.
合成方法
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine can be synthesized by the reaction of 2-methylphenol with 4-methylpiperidine in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain pure 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine.
科学研究应用
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine has been used extensively in scientific research to study Parkinson's disease. It is a neurotoxin that selectively damages dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is used to create animal models of Parkinson's disease, which are used to study the disease's progression and to test potential treatments.
属性
IUPAC Name |
2-(2-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-7-9-16(10-8-12)15(17)11-18-14-6-4-3-5-13(14)2/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMSHZTOYKAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)
![5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5806256.png)
![8,9-dimethyl-7-phenyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5806257.png)
![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B5806272.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)


![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)


